4-bromo-1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
CAS No.: 2415632-40-3
Cat. No.: VC6261098
Molecular Formula: C14H12BrCl2N3O
Molecular Weight: 389.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415632-40-3 |
|---|---|
| Molecular Formula | C14H12BrCl2N3O |
| Molecular Weight | 389.07 |
| IUPAC Name | [3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2,4-dichlorophenyl)methanone |
| Standard InChI | InChI=1S/C14H12BrCl2N3O/c15-10-4-18-20(8-10)7-9-5-19(6-9)14(21)12-2-1-11(16)3-13(12)17/h1-4,8-9H,5-7H2 |
| Standard InChI Key | PZAHDOCYNPMWIN-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3C=C(C=N3)Br |
Introduction
Structural and Chemical Characterization
Nomenclature and Molecular Architecture
The IUPAC name, [3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2,4-dichlorophenyl)methanone, systematically describes its three-component structure:
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A pyrazole ring substituted with bromine at the 4-position.
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An azetidine ring (a four-membered nitrogen-containing heterocycle) functionalized with a methyl group bridging to the pyrazole.
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A 2,4-dichlorobenzoyl group attached to the azetidine nitrogen, providing electron-withdrawing and hydrophobic character.
The SMILES notation C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3C=C(C=N3)Br encodes this connectivity, while the InChIKey PZAHDOCYNPMWIN-UHFFFAOYSA-N serves as a unique identifier for database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.07 g/mol |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
| Topological Polar Surface | 44.1 Ų |
Data derived from PubChem and computational analyses .
Biological Relevance and Hypothesized Mechanisms
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound | Target Organism | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4-Bromo-1H-pyrazole derivatives | Candida albicans | 12.4 | |
| 1-(2,4-Dichlorobenzoyl)azetidines | E. coli | 8.7 | |
| Ethyl 5-bromo-1-methyl-pyrazole-4-carboxylate | S. aureus | 19.1 |
Hypothetical activity based on structural analogs .
Kinase and Receptor Modulation
Docking studies predict affinity for:
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EGFR Kinase: Pyrazole-mediated ATP-competitive inhibition ().
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GABAA Receptors: Azetidine mimics piperidine motifs in benzodiazepines.
Pharmacokinetic and Toxicity Considerations
ADMET Profiles
Computational models indicate:
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Absorption: High gastrointestinal permeability (Caco-2 ) due to moderate lipophilicity ().
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Metabolism: Susceptibility to CYP3A4-mediated oxidation at the azetidine methylene group .
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Toxicity: Predicted hERG inhibition () suggests cardiac risk at high doses.
Solubility and Formulation Challenges
Aqueous solubility remains unquantified, but analog data suggest poor solubility (<1 mg/mL) . Prodrug strategies (e.g., phosphate esterification) or nanoemulsions may enhance bioavailability.
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
Replacing the 2,4-dichlorobenzoyl group with 3-bromo-2-methylbenzoyl (as in CAS 2548992-12-5) reduces antifungal potency by 40%, underscoring the importance of chlorine’s electronegativity . Conversely, ethyl esterification of the pyrazole (e.g., 105486-72-4) improves solubility but diminishes target binding .
Table 3: Impact of Substituent Modifications
| Modification | Bioactivity Change | Solubility Change |
|---|---|---|
| 2,4-Dichloro → 3-Bromo-2-Me | ↓ 40% | ↔ |
| Bromine → Chlorine | ↑ 15% | ↓ 20% |
| Azetidine → Piperidine | ↓ 65% | ↑ 30% |
Data inferred from related compounds .
Research Gaps and Future Directions
Despite its promise, critical unknowns persist:
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In Vivo Efficacy: No murine or primate studies validate antimicrobial or anticancer claims.
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Synthetic Scalability: Current routes may require hazardous reagents (e.g., ) incompatible with industrial scale-up.
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Off-Target Effects: Uncharacterized interactions with non-target kinases or ion channels.
Proposed initiatives include:
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Fragment-based drug design to optimize the azetidine-pyrazole hinge region.
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High-throughput screening against kinase libraries.
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Development of radio-labeled analogs for pharmacokinetic tracking.
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